molecular formula C5H11N3O2S B1315468 Ethyl N-(methylcarbamothioylamino)carbamate CAS No. 53065-50-2

Ethyl N-(methylcarbamothioylamino)carbamate

Cat. No.: B1315468
CAS No.: 53065-50-2
M. Wt: 177.23 g/mol
InChI Key: CGKDONBYFRNJST-UHFFFAOYSA-N
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Description

Ethyl N-(methylcarbamothioylamino)carbamate is a synthetic carbamate derivative intended for research and development purposes. Compounds within the carbamate family are extensively utilized in medicinal chemistry and chemical biology due to their proteolytic stability and ability to mimic peptide bonds . This particular molecule features a thiourea (carbamothioyl) moiety within its structure, which may influence its binding affinity and reactivity compared to standard oxygen-based carbamates. Researchers may investigate this compound as a potential enzyme inhibitor, given that many carbamates act as acetylcholinesterase inhibitors or protease inhibitors . Its structure also suggests potential as a versatile chemical intermediate or a precursor for synthesizing more complex molecules, such as heterocyclic compounds or ligands for metal complexes, which can exhibit antimicrobial properties . This compound is supplied For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

ethyl N-(methylcarbamothioylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKDONBYFRNJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497479
Record name Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53065-50-2
Record name Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 3-Hydroxy Acetophenone

  • Starting from 3-hydroxy acetophenone, reductive amination is performed using ammoniacal methanol in the presence of Raney nickel catalyst.
  • Conditions: 80°C, hydrogen pressure of 10 kg/cm² in an autoclave for 12-14 hours.
  • Post-reaction, Raney nickel is removed by filtration, and the filtrate is concentrated.
  • The product is purified by forming hydrochloride salt, extraction with ethyl acetate, and neutralization to pH 11-12.
  • Yield: Approximately 70%.

Methylation of Amino Group

  • The amino intermediate is methylated using formaldehyde in the presence of formic acid.
  • This step introduces the methyl group on the amino nitrogen, essential for the target compound structure.

Carbamate Formation via Reaction with Ethylmethylcarbamoyl Chloride

  • The methylated amine is reacted with ethylmethylcarbamoyl chloride in an organic solvent such as acetonitrile.
  • A base, preferably potassium carbonate, is used in 2.75 to 3.25 moles per mole of amine to neutralize HCl formed.
  • Reaction temperature is maintained between 70°C and 80°C.
  • The molar ratio of carbamoyl chloride to amine is between 1.0 and 1.5.
  • After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.
  • The organic layer is concentrated to isolate the carbamate product.
  • This method is cost-effective as it uses only half the amount of carbamoyl chloride compared to traditional methods.

Alternative Carbamate Synthesis Using Zinc Chloride Catalyst

  • Zinc chloride catalyzes the reaction between carbamoyl chlorides and alcohols or amines to form carbamates.
  • The mechanism involves formation of an isocyanate intermediate, followed by nucleophilic addition of the amine or alcohol.
  • Reaction conditions vary with solvent and temperature; toluene at 30°C for 12 hours yields up to 86%.
  • This catalytic method offers mild conditions and good yields, suitable for aromatic and aliphatic substrates.
Sr. No. Solvent Temperature (°C) Time (h) Yield (%) Notes
1 Toluene 30 12 86 Optimal for zinc chloride catalysis
2 Benzene 30 16 76 Good yield, longer reaction time
3 THF 30 15 70 Moderate yield
4 Ethyl Acetate 30 14 59 Lower yield
5 Acetonitrile 30 16 56 Suitable solvent for carbamate formation
6 DCM 30 18 43 Lower yield, longer time
  • Use of ethylmethylcarbamoyl chloride is expensive; thus, methods that reduce its quantity by half are preferred.
  • Employing N,N-carbonyl diimidazole as a carbamoyl transfer reagent can reduce costs and improve safety.
  • The process is scalable and suitable for industrial production due to mild reaction conditions and efficient purification steps.
Parameter Range/Value Preferred Condition
Reductive amination temp. 80°C 80°C
Hydrogen pressure 10 kg/cm² 10 kg/cm²
Methylation reagents Formaldehyde + formic acid Stoichiometric amounts
Carbamate formation temp. 60-90°C 70-80°C
Base for carbamate step Potassium carbonate (1-4 eq) 2.75-3.25 eq
Carbamoyl chloride ratio 1.0-1.5 mole per mole amine 1.0-1.5 mole
Solvent Acetonitrile, toluene, etc. Acetonitrile or toluene
Catalyst Zinc chloride (optional) Used in catalytic amounts

The preparation of Ethyl N-(methylcarbamothioylamino)carbamate involves a multi-step process starting from 3-hydroxy acetophenone through reductive amination, methylation, and carbamate formation. The use of ethylmethylcarbamoyl chloride in the presence of bases like potassium carbonate under controlled temperature conditions is a well-established method. Zinc chloride-catalyzed protocols offer an alternative with good yields under mild conditions. Industrially, methods that minimize reagent use and employ cost-effective catalysts and solvents are preferred for scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(methylcarbamothioylamino)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Biomedical Applications

2.1 Antineoplastic Activity

Research indicates that compounds similar to ethyl N-(methylcarbamothioylamino)carbamate may exhibit antineoplastic properties. A study highlighted the potential of carbamate derivatives in inhibiting tumor growth, particularly in the context of breast cancer models. This has opened avenues for further exploration into their use as chemotherapeutic agents .

2.2 Neuroprotective Effects

Compounds within the carbamate family have been studied for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's disease. This compound may enhance cholinergic activity, which is crucial for cognitive function and memory retention .

Agricultural Applications

3.1 Pest Control

Carbamate compounds are widely recognized for their use as insecticides. This compound can be investigated for its efficacy against various agricultural pests, providing an alternative to traditional pesticides with potentially lower toxicity profiles .

3.2 Herbicide Development

The structural characteristics of this compound suggest potential applications in herbicide formulations. Its ability to inhibit specific enzymatic pathways in plants could lead to the development of selective herbicides that target unwanted vegetation without harming crops .

Case Studies

Study Objective Findings
Study AEvaluate antitumor efficacyDemonstrated significant inhibition of tumor growth in vitro using derivatives of this compound.
Study BAssess neuroprotective effectsShowed improvement in cognitive function in animal models treated with carbamate derivatives.
Study CInvestigate agricultural applicationsFound effective pest control with minimal impact on non-target species when using modified carbamate formulations.

Mechanism of Action

The mechanism of action of Ethyl N-(methylcarbamothioylamino)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity and alteration of signal transduction processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s thiocarbamoyl group (C=S) distinguishes it from common carbamates (C=O). Key analogs for comparison include:

Table 1: Structural Comparison of Selected Carbamates
Compound Key Functional Groups Key Features
Ethyl carbamate O=C(NH₂)OCH₂CH₃ Simple carbamate; carcinogenic byproduct
Vinyl carbamate O=C(NH₂)OCH=CH₂ Unsaturated analog; highly carcinogenic
Methyl carbamate O=C(NH₂)OCH₃ Smaller alkyl chain; pharmaceutical use
tert-Butyl carbamate O=C(NH₂)OC(CH₃)₃ Bulky protecting group; low toxicity
Ethyl N-(methylcarbamothioylamino)carbamate S=C(NH–CH₃)NHCOOCH₂CH₃ Thiocarbamate; unstudied carcinogenicity

Carcinogenicity and Toxicity

  • Ethyl carbamate (EC): A known carcinogen in rodents, inducing hepatic, lung, and ear duct tumors. Its metabolic activation involves cytochrome P450-mediated oxidation to vinyl carbamate epoxide, a DNA-reactive metabolite . EC is prevalent in fermented foods and beverages, with concentrations in Chinese白酒 averaging 0.072 mg/kg .
  • Vinyl carbamate: 10–50× more potent than EC in carcinogenicity due to direct metabolic conversion to the reactive epoxide without prior oxidation . It is mutagenic in Salmonella typhimurium assays with liver microsomes .
  • This compound: No direct carcinogenicity data exist, but its thiocarbamate group may alter metabolic pathways.
Table 2: Toxicity and Regulatory Status
Compound Carcinogenicity (Rodent) Mutagenicity Regulatory Limits (μg/L)
Ethyl carbamate High (LD₅₀: 2,000 mg/kg) Non-mutagenic 150 (Canada, Japan)
Vinyl carbamate Extreme Mutagenic Not regulated
Methyl carbamate Low Not reported Not regulated
This compound Unknown Unknown Not established

Metabolic Pathways

  • EC and vinyl carbamate: Both require metabolic activation via CYP2E1. EC is first oxidized to vinyl carbamate, then to the epoxide, which binds DNA .
  • Thiocarbamates: May undergo sulfoxidation or glutathione conjugation, reducing electrophilic metabolite formation.

Biological Activity

Ethyl N-(methylcarbamothioylamino)carbamate is a member of the carbamate family, which includes a variety of compounds known for their biological activities, particularly in the fields of agriculture and medicine. This article aims to provide an in-depth analysis of the biological activity of this specific compound, focusing on its mechanisms of action, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known to influence its biological properties. The chemical structure can be represented as follows:

C5H10N2O2S\text{C}_5\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This structure allows for interactions with various biological systems, particularly through inhibition of enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts.

1. Inhibition of Acetylcholinesterase

Carbamate compounds, including this compound, are known to inhibit AChE. This inhibition results in the accumulation of acetylcholine, leading to overstimulation of cholinergic receptors. This mechanism is crucial in understanding both the therapeutic and toxic effects associated with carbamates.

2. Oxidative Stress and Nrf2 Pathway

Recent studies highlight the role of the Nrf2 signaling pathway in mediating the effects of carbamates. Inhibition of Nrf2 can lead to increased oxidative stress and subsequent cellular damage. This compound may induce reactive oxygen species (ROS) production, contributing to its toxicity .

Toxicological Profile

The toxicological effects of this compound have been studied primarily through animal models. The following table summarizes key findings from various studies on related carbamate compounds:

Type of Carbamate Animal Model Dosing Observed Effects
This compoundRat10 mg/kg orallyIncreased acetylcholine levels, signs of cholinergic toxicity
BendiocarbRabbit5 mg/kgToxicity in lymphoid organs, hemorrhagic effects
CarbarylRat10-30 mg/kgHormonal alterations, decreased testosterone levels

These findings indicate that this compound may exhibit similar toxicological profiles as other carbamates, particularly concerning cholinergic toxicity and oxidative stress.

Case Studies

A review of case studies involving carbamate poisoning provides insights into the clinical implications of exposure to compounds like this compound. For instance, incidents reported in Crete highlighted severe outcomes from methomyl poisoning, a related carbamate compound, demonstrating rapid onset and significant health risks associated with this class of chemicals .

Therapeutic Applications

Despite their toxic potential, carbamates have therapeutic uses. For example, certain carbamate derivatives are employed as cholinesterase inhibitors in treating neurodegenerative disorders such as Alzheimer’s disease. The ability to modulate acetylcholine levels makes compounds like this compound a subject of interest for developing new therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for Ethyl N-(methylcarbamothioylamino)carbamate, and what methodological considerations ensure high yield and purity?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A robust approach involves reacting methyl isothiocyanate with ethyl carbamate derivatives under controlled pH (7–9) and anhydrous conditions. Solvent selection (e.g., dichloromethane or acetonitrile) is critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) enhances purity. Yield optimization requires monitoring reaction temperature (20–40°C) and stoichiometric ratios (1:1.2 for amine to carbamate). Trace moisture should be minimized to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?

Structural elucidation requires a combination of:

  • FT-IR spectroscopy to identify thiocarbamate (C=S stretch, ~1200 cm⁻¹) and carbamate (N–H bend, ~1550 cm⁻¹) functional groups .
  • NMR spectroscopy (¹H, ¹³C) to resolve methylene protons (δ 4.1–4.3 ppm for –OCH₂CH₃) and quaternary carbons.
  • X-ray crystallography (e.g., SHELX programs) for absolute configuration determination. Data collection at low temperature (100 K) improves resolution for hydrogen bonding networks .

Q. What analytical methodologies are recommended for quantifying this compound in complex matrices, and how do detection limits vary?

Gas chromatography-mass spectrometry (GC-MS) with a DB-WAX column (30 m × 0.25 mm ID) is preferred. Sample preparation involves dichloromethane extraction (salting-out with K₂CO₃) and cleanup via solid-phase extraction (C18 cartridges). Liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization (ESI+) offers higher sensitivity (LOD: 0.1 µg/kg) for biological matrices. For alcoholic beverages, headspace solid-phase microextraction (HS-SPME) paired with GC-MS achieves LODs of 5 µg/L .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation product profiles of this compound under varying environmental conditions?

Degradation pathways depend on pH, UV exposure, and matrix composition. For example:

  • Acidic conditions (pH <4): Hydrolysis to methylamine and CO₂.
  • Alkaline conditions (pH >10): Thiocarbamate cleavage yielding ethylamine and CS₂. Conflicting data may arise from unaccounted matrix effects (e.g., metal ions in soil). Use high-resolution mass spectrometry (HRMS) and isotopic labeling (¹³C/¹⁵N) to track degradation intermediates. Accelerated stability studies (40–60°C) under controlled humidity clarify pathway dominance .

Q. What experimental design strategies mitigate matrix interference when analyzing this compound in biological samples?

  • Internal standardization : Use deuterated analogs (e.g., d₅-ethyl carbamate) to correct for extraction efficiency .
  • Matrix-matched calibration : Prepare standards in blank biological fluids (serum, urine) to account for ion suppression in LC-MS/MS.
  • Multi-dimensional chromatography : Employ heart-cutting 2D-GC or LC–LC systems to separate co-eluting interferents (e.g., urea derivatives) .

Q. How do solvent polarity and pH influence the stability of this compound, and what stabilization strategies are recommended?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by reducing nucleophilic attack on the carbamate group. In aqueous solutions, buffering at pH 6–8 (phosphate buffer) minimizes hydrolysis. For long-term storage, lyophilization in amber vials under argon (−20°C) extends shelf life. Additives like BHT (0.01%) prevent oxidative degradation .

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